Rociverine vs. Atropine: 3000-Fold Weaker Antimuscarinic Potency Reduces Atropine-Like Side Effect Risk
In vitro studies on furtrethonium-induced contractions of rat jejunum demonstrate that rociverine exerts a competitive antimuscarinic antagonism that is approximately 3000 times less potent than that of atropine, while simultaneously providing a noncompetitive antagonism equal to that of papaverine [1]. This stark difference in antimuscarinic potency is the mechanistic basis for rociverine's reduced propensity for atropine-like side effects such as tachycardia, dry mouth, and blurred vision.
| Evidence Dimension | Competitive antimuscarinic potency (relative to atropine) |
|---|---|
| Target Compound Data | ~3000× less potent than atropine |
| Comparator Or Baseline | Atropine (defined as reference, 1×) |
| Quantified Difference | Approximately 3000-fold lower potency |
| Conditions | Rat jejunum, furtrethonium-induced contractions, in vitro |
Why This Matters
For procurement in research or clinical settings where anticholinergic burden must be minimized, rociverine offers a quantifiably different safety margin compared to strong antimuscarinics like atropine.
- [1] D'Agostino G, Zonta F, Santagostino Barbone MG, Grana E, Brunori P, Subissi A. Mechanism of smooth muscle relaxation by rociverine. Arzneimittelforschung. 1984;34(5):584-9. PMID: 6540576. View Source
